(4-Phenylethynyl-cyclohex-3-enyl)-dipropyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Phenylethynyl-cyclohex-3-enyl)-dipropyl-amine is a synthetic organic compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a phenylethynyl group attached to a cyclohexenyl ring, which is further connected to a dipropylamine moiety. This compound has garnered interest due to its potential biological activities and its role as a ligand in binding studies.
Preparation Methods
The synthesis of (4-Phenylethynyl-cyclohex-3-enyl)-dipropyl-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the phenylethynyl group: This can be achieved through the Sonogashira coupling reaction, where a phenylacetylene is coupled with a halogenated cyclohexene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Introduction of the dipropylamine moiety: This step involves the nucleophilic substitution reaction where the cyclohexenyl intermediate is reacted with dipropylamine under basic conditions to form the final product.
Industrial production methods may involve optimization of these reactions to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
(4-Phenylethynyl-cyclohex-3-enyl)-dipropyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the cyclohexenyl ring.
Substitution: The phenylethynyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common reagents and conditions used in these reactions include strong oxidizing agents, hydrogen gas with metal catalysts, and electrophilic reagents under acidic or basic conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(4-Phenylethynyl-cyclohex-3-enyl)-dipropyl-amine has several scientific research applications:
Biology: The compound’s potential biological activities make it a candidate for studying its effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate for treating neurological disorders.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Phenylethynyl-cyclohex-3-enyl)-dipropyl-amine involves its interaction with specific molecular targets, such as dopamine receptors. It binds to these receptors with high affinity, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various physiological effects, depending on the receptor subtype and the cellular context.
Comparison with Similar Compounds
(4-Phenylethynyl-cyclohex-3-enyl)-dipropyl-amine can be compared with other similar compounds, such as:
(4-Phenylethynyl-cyclohex-3-enyl)-diethyl-amine: This compound has a similar structure but with ethyl groups instead of propyl groups, which may affect its binding affinity and biological activity.
(4-Phenylethynyl-cyclohex-3-enyl)-dimethyl-amine: The presence of methyl groups instead of propyl groups can lead to differences in reactivity and pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H27N |
---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
4-(2-phenylethynyl)-N,N-dipropylcyclohex-3-en-1-amine |
InChI |
InChI=1S/C20H27N/c1-3-16-21(17-4-2)20-14-12-19(13-15-20)11-10-18-8-6-5-7-9-18/h5-9,12,20H,3-4,13-17H2,1-2H3 |
InChI Key |
QQFDMLZEFWKHHH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1CCC(=CC1)C#CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.